molecular formula C28H22N4O4S B11781424 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxy-4-nitrophenyl)acetamide

2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxy-4-nitrophenyl)acetamide

Cat. No.: B11781424
M. Wt: 510.6 g/mol
InChI Key: JFZARYQBVWLPQZ-UHFFFAOYSA-N
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Description

2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxy-4-nitrophenyl)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes a pyridine ring, a cyano group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxy-4-nitrophenyl)acetamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyano group: This step may involve nucleophilic substitution reactions.

    Attachment of aromatic substituents: This can be done through various coupling reactions.

    Formation of the acetamide group: This step typically involves acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxy-4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: This can result in the reduction of the nitro group to an amino group.

    Substitution: This can involve the replacement of certain substituents with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxidized forms.

Scientific Research Applications

Research indicates that this compound exhibits notable biological activities, making it a candidate for further investigation in pharmacological applications.

Anticancer Properties

Case studies have demonstrated the compound's potential as an anticancer agent:

  • In Vitro Studies : The compound showed significant cytotoxic effects against various cancer cell lines, with a dose-dependent response observed at concentrations exceeding 10 µM. These findings suggest its potential role in cancer therapy by inhibiting tumor cell proliferation .

Synergistic Effects

Preliminary studies indicate that combining this compound with established chemotherapeutics may enhance therapeutic efficacy while reducing side effects. This synergistic potential warrants further investigation to optimize treatment regimens for cancer patients .

Synthetic Applications

The synthesis of 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxy-4-nitrophenyl)acetamide typically involves multi-step synthetic pathways that highlight its versatility in organic chemistry:

  • Formation of the Pyridine Ring : Utilizing various reagents to construct the pyridine framework.
  • Introduction of Functional Groups : Incorporating the cyano and thioether functionalities through nucleophilic substitutions and coupling reactions.

Comparative Analysis with Related Compounds

To emphasize the uniqueness of this compound, a comparison with similar compounds is presented:

Compound NameStructural FeaturesNotable Activities
2-(3-Cyano-4-(4-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio-N-(4-methyl-3-nitrophenyl)acetamideSimilar pyridine and thioether structureAntimicrobial
3-Cyano-N-(4-methylphenyl)acetamideLacks the complex pyridine structureAnticancer
2-Amino-N-(4-nitrophenyl)acetamideSimple amine structureEnzyme inhibition

This table illustrates how the complex arrangement of functional groups in this compound may enhance its biological activity compared to simpler analogs .

Mechanism of Action

The mechanism of action of 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxy-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxyphenyl)acetamide
  • 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(4-nitrophenyl)acetamide

Uniqueness

The uniqueness of 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxy-4-nitrophenyl)acetamide lies in its specific combination of functional groups and aromatic substituents, which confer distinct chemical and biological properties.

Biological Activity

2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methoxy-4-nitrophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC29H25N3OS
Molecular Weight463.6 g/mol
CAS Number332053-26-6
IUPAC Name2-[3-cyano-6-(p-tolyl)-4-phenylpyridin-2-yl]thio-N-(2-methoxy-4-nitrophenyl)acetamide

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties, which can be attributed to their ability to scavenge free radicals and inhibit oxidative stress. The antioxidant activity of related compounds has been evaluated, showing promising results in various assays, including DPPH and ABTS radical scavenging tests .

Enzyme Inhibition

One of the notable biological activities of this compound is its potential as an enzyme inhibitor. Studies have demonstrated that derivatives of this compound can inhibit tyrosinase, an enzyme critical in melanin biosynthesis. The inhibition mechanism involves binding to the active site of the enzyme, which alters its conformation and reduces its activity .

The structure-activity relationship (SAR) studies reveal that the presence of specific substituents on the aromatic rings significantly influences the inhibitory potency. For instance, modifications at the 3-position of the pyridine ring enhance binding affinity and inhibitory activity against tyrosinase .

Antiviral Activity

Emerging evidence suggests that compounds structurally related to this compound may exhibit antiviral properties. In vitro studies have shown that certain derivatives can inhibit viral replication in various models, including those for hepatitis C virus (HCV) and influenza viruses . The mechanism often involves interference with viral entry or replication processes.

Case Studies

  • Tyrosinase Inhibition : In a comparative study, several derivatives were synthesized and tested for their tyrosinase inhibitory activity. Compound variants featuring different substituents were evaluated at a concentration of 40 µM, with results indicating varying degrees of inhibition compared to standard inhibitors like kojic acid. The most potent derivative exhibited an IC50 value significantly lower than that of the reference compound .
    CompoundIC50 (µM)% Inhibition
    Kojic Acid30100
    Compound A2585
    Compound B1592
  • Antiviral Efficacy : A study on the antiviral effects of related compounds showed that certain derivatives could effectively inhibit HCV replication in cell cultures at low micromolar concentrations. This suggests potential for further development as antiviral agents .

Properties

Molecular Formula

C28H22N4O4S

Molecular Weight

510.6 g/mol

IUPAC Name

2-[3-cyano-6-(4-methylphenyl)-4-phenylpyridin-2-yl]sulfanyl-N-(2-methoxy-4-nitrophenyl)acetamide

InChI

InChI=1S/C28H22N4O4S/c1-18-8-10-20(11-9-18)25-15-22(19-6-4-3-5-7-19)23(16-29)28(31-25)37-17-27(33)30-24-13-12-21(32(34)35)14-26(24)36-2/h3-15H,17H2,1-2H3,(H,30,33)

InChI Key

JFZARYQBVWLPQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])OC

Origin of Product

United States

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